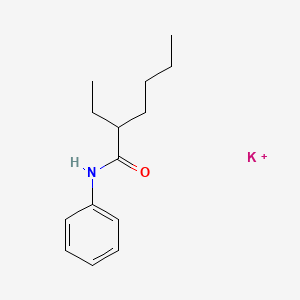

Potassium N-phenyl-2-ethylhexanamide

Description

Potassium N-phenyl-2-ethylhexanamide is an organopotassium compound featuring a branched alkyl chain (2-ethylhexanamide) linked to a phenyl group via an amide bond, with potassium acting as the counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents compared to non-ionic analogs.

Properties

CAS No. |

56935-95-6 |

|---|---|

Molecular Formula |

C14H21KNO+ |

Molecular Weight |

258.42 g/mol |

IUPAC Name |

potassium;2-ethyl-N-phenylhexanamide |

InChI |

InChI=1S/C14H21NO.K/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13;/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16);/q;+1 |

InChI Key |

STKSLENNLNGAKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-ethyl-N-phenylhexanamidate typically involves the reaction of 2-ethylhexanoic acid with aniline in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Potassium 2-ethyl-N-phenylhexanamidate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-ethyl-N-phenylhexanamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .

Scientific Research Applications

Potassium 2-ethyl-N-phenylhexanamidate is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-ethyl-N-phenylhexanamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural differences between Potassium N-phenyl-2-ethylhexanamide and similar compounds include:

- Branching and chain length : The 2-ethylhexanamide group introduces steric bulk and lipophilicity, contrasting with linear chains (e.g., 2-phenylacetamides).

- Counterion presence : As a potassium salt, it exhibits higher water solubility than neutral analogs like N-phenyl-2-phenylacetamide .

- Substituent effects: Unlike compounds with amino or diethylamino groups (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide), it lacks basic nitrogen centers, reducing pH-dependent solubility changes .

Reactivity in Alkylation Reactions

Alkylation studies on N-substituted 2-phenylacetamides reveal that reactivity depends on substituent electronic and steric effects. For example:

- N-Phenyl-2-phenylacetamide undergoes benzylation with benzyl chloride in toluene under phase-transfer catalysis (PTC), achieving >80% yield at 60°C .

- This compound likely exhibits lower reactivity due to steric hindrance from the branched ethylhexanamide group, though its ionic nature may facilitate reactions in polar solvents.

Physicochemical Properties

*Note: Values for this compound are inferred from structural analogs.

Research Findings and Limitations

- Reactivity trade-offs: While the potassium counterion enhances solubility, it may limit compatibility with non-polar reaction media, necessitating solvent optimization .

- Data gaps : Direct experimental data on this compound’s synthesis, crystallography, or biological activity are absent in the provided evidence, requiring extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.